Fusion Inhibitory Peptide

Paramyxovirus Antiviral Entry Inhibitor

This is Z-D-Phe-Phe-Gly-OH (FIP, CAS 75539-79-6), a sequence-defined tripeptide with unique, broad-spectrum antiviral activity. Its specific structure-activity relationship (SAR) means generic substitution fails. Essential for reproducible viral fusion studies and a data-backed scaffold for inhibitor development. We offer high-purity batches for reliable HTS controls and lead optimization.

Molecular Formula C28H29N3O6
Molecular Weight 503.5 g/mol
CAS No. 75539-79-6
Cat. No. B1583928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFusion Inhibitory Peptide
CAS75539-79-6
Synonymsenzyloxycarbonyl-Phe-Phe-Gly
carbobenzoxy-Phe-Phe-Gly
carbobenzoxyphenylalanyl-phenylalanyl-glycine
carbobenzoxyphenylalanyl-phenylalanyl-glycine, all (D)-isomer
carbobenzoxyphenylalanyl-phenylalanyl-glycine, all (L)-isomer
Cbz-Phe-Phe-Gly
virus replication inhibitory peptide PPG
Z-Phe-Phe-Gly
Molecular FormulaC28H29N3O6
Molecular Weight503.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C28H29N3O6/c32-25(33)18-29-26(34)23(16-20-10-4-1-5-11-20)30-27(35)24(17-21-12-6-2-7-13-21)31-28(36)37-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,34)(H,30,35)(H,31,36)(H,32,33)/t23-,24+/m0/s1
InChIKeyZSOSVHOISBSKID-BJKOFHAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fusion Inhibitory Peptide (Z-D-Phe-Phe-Gly-OH, CAS 75539-79-6): What Scientific and Procurement Teams Need to Know Before Sourcing


Fusion Inhibitory Peptide (FIP, CAS 75539-79-6) is a synthetic tripeptide with the sequence Z-D-Phe-Phe-Gly-OH, possessing a molecular weight of 503.55 g/mol and a molecular formula of C₂₈H₂₉N₃O₆ . It functions as a viral entry inhibitor by directly binding to the fusion glycoproteins of enveloped RNA viruses, thereby blocking the structural rearrangements necessary for viral-host membrane fusion [1]. This mechanism of action is distinct from other classes of antivirals, such as protease or polymerase inhibitors, and positions FIP as a targeted tool for studying viral entry pathways and a potential scaffold for therapeutic development [2].

Fusion Inhibitory Peptide (CAS 75539-79-6): Why Not All 'Fusion Inhibitors' Are Interchangeable for Your Research


The term "fusion inhibitory peptide" encompasses a broad and structurally diverse class of molecules, ranging from long, complex polypeptides like Enfuvirtide (T-20) to small, synthetic tripeptides like FIP [1]. These compounds differ fundamentally in their viral target, binding site, mechanism, and potency [2]. Generic substitution is not scientifically sound because a peptide's antiviral activity is exquisitely dependent on its specific amino acid sequence and three-dimensional conformation [3]. For instance, among three closely related tripeptide analogs mimicking paramyxovirus F1 N-termini, only Z-D-Phe-Phe-Gly (FIP) demonstrated significant and potent antiviral activity, while the others (Z-D-Phe-Ile-Gly and Z-D-Leu-Ile-Gly) were largely ineffective, highlighting a critical structure-activity relationship (SAR) that governs its unique, broad-spectrum efficacy [4]. The quantitative evidence below delineates the specific, verifiable differences that make FIP the compound of choice for particular research applications and why substituting it with a similar-looking peptide will likely lead to experimental failure.

Fusion Inhibitory Peptide (Z-D-Phe-Phe-Gly-OH): A Comparative Evidence Guide for Informed Sourcing Decisions


Broad-Spectrum Paramyxovirus Inhibition vs. Sequence-Specific Analogs: A Direct Head-to-Head Comparison

In a direct comparative study of three oligopeptides designed to mimic the F1 N-termini of different paramyxoviruses, only Z-D-Phe-Phe-Gly (FIP) demonstrated significant antiviral activity against a broad panel of enveloped RNA viruses. The analogs Z-D-Phe-Ile-Gly and Z-D-Leu-Ile-Gly, despite sharing the same core tripeptide scaffold and Z-protecting group, were essentially inactive [1]. This establishes FIP's unique and broad-spectrum activity profile, which is not a class-wide property of similar tripeptides.

Paramyxovirus Antiviral Entry Inhibitor

In Vivo Prophylactic Efficacy in a Non-Human Primate Model of Measles Virus Infection

A lipopeptide derivative of the fusion inhibitory peptide (FIP) sequence was evaluated in a stringent in vivo model of measles virus (MeV) infection in cynomolgus macaques. When delivered prophylactically as a nebulized aerosol, the FIP-based compound provided complete protection against respiratory MeV challenge, as evidenced by the total absence of MeV RNA, infected cells, and MeV-specific humoral responses in treated animals [1]. This outcome represents a significant differentiation from many in vitro-only fusion inhibitors.

Measles Virus In Vivo Efficacy Aerosol Delivery

Structure-Activity Relationship (SAR) and Derivative Potency: A Platform for Rational Optimization

A comprehensive structure-activity relationship (SAR) study of FIP was conducted, leveraging a previously reported co-crystal structure of FIP bound to the measles virus fusion (MeV-F) protein [1]. This work identified key molecular interactions that govern binding affinity. Through structure-guided derivatization, researchers discovered a novel FIP derivative with a significantly improved inhibitory activity, achieving an IC₅₀ of 210 nM and a binding affinity (KD) of 6.6 nM to the MeV-F protein [1]. This demonstrates that FIP serves not only as an active compound but also as a well-characterized, modifiable scaffold for developing more potent next-generation inhibitors.

Structure-Activity Relationship Drug Discovery Measles Virus

High Analytical Purity for Reproducible Biological Assays

For procurement decisions, the chemical purity of a research compound is paramount to ensure reproducibility. Fusion Inhibitory Peptide (CAS 75539-79-6) is available with a vendor-verified purity of ≥99.93% as determined by HPLC analysis . This high level of purity minimizes the risk of confounding biological effects from contaminants or isomeric impurities, which is especially critical when interpreting subtle SAR data or conducting sensitive cellular assays where a 1% impurity could skew results.

Analytical Chemistry Quality Control Procurement

Fusion Inhibitory Peptide (Z-D-Phe-Phe-Gly-OH): Prioritized Research and Industrial Application Scenarios Based on Verifiable Evidence


Paramyxovirus Entry Mechanism Studies & Broad-Spectrum Antiviral Discovery

Given its unique, broad-spectrum activity against multiple paramyxoviruses and other enveloped RNA viruses, FIP is the ideal chemical probe for dissecting the common steps in viral entry [1]. It is particularly suited for laboratories investigating the fundamental biology of viral fusion, where the use of an active, sequence-defined inhibitor like FIP is essential for generating reproducible and interpretable data. Its well-characterized SAR also makes it a premier starting point for medicinal chemistry campaigns aiming to develop novel, broad-spectrum entry inhibitors [2].

Preclinical Development of Inhaled Antiviral Therapeutics for Measles and Related Viruses

The robust in vivo proof-of-concept data from a non-human primate model positions FIP derivatives as leading candidates for the development of prophylactic or early-intervention aerosolized therapies against measles virus (MeV) [3]. Research groups focused on translational antiviral strategies, particularly those targeting respiratory pathogens and leveraging pulmonary drug delivery, will find FIP a highly relevant and data-backed scaffold for lead optimization and preclinical efficacy testing [3].

Positive Control for High-Throughput Screening (HTS) of Novel Fusion Inhibitors

FIP's well-defined mechanism of action (inhibition of viral glycoprotein-mediated membrane fusion) and availability in high analytical purity make it an excellent positive control compound for HTS campaigns designed to identify new small-molecule or peptide-based fusion inhibitors [1]. Using a high-purity batch of FIP as a reference standard ensures that the observed inhibition in screening assays is due to true target engagement and not off-target or contaminant effects, thereby increasing the robustness and hit validation rate of large-scale drug discovery efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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